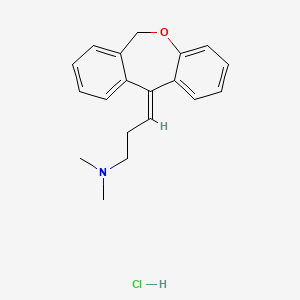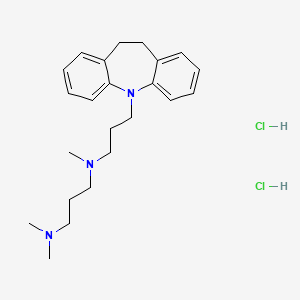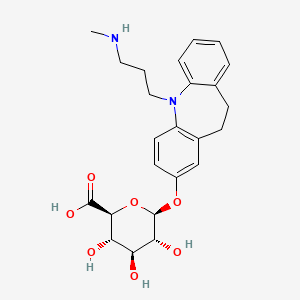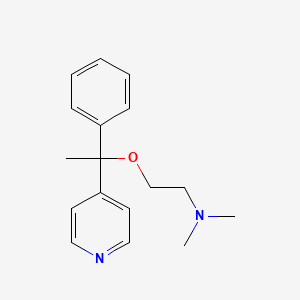
7,8-Dihydro-L-biopterin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydro-L-biopterin, also known as 7,8-DHP or DHB, is a crucial cofactor required for the synthesis of key neurotransmitters . It is an oxidation product of tetrahydrobiopterin . The empirical formula is C9H13N5O3 and the molecular weight is 239.23 .
Synthesis Analysis
7,8-Dihydro-L-biopterin is an oxidation product of tetrahydrobiopterin . Tetrahydrobiopterin is a naturally occurring cofactor of the aromatic amino acid hydroxylase and is involved in the synthesis of tyrosine and the neurotransmitters dopamine and serotonin .Molecular Structure Analysis
The molecular structure of 7,8-Dihydro-L-biopterin is represented by the SMILES stringCC@@HC@@HC1=NC2=C(NC1)N=C(N)NC2=O . The InChI key is FEMXZDUTFRTWPE-AWFVSMACSA-N . Chemical Reactions Analysis
7,8-Dihydrobiopterin is an inhibitor of the enzyme dihydroneopterin aldolase (DHNA), which catalyzes the conversion of 7,8-Dihydrobiopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde .Physical And Chemical Properties Analysis
7,8-Dihydro-L-biopterin has a molecular weight of 239.23 . It is stored at a temperature of -20°C . It is hygroscopic and takes up 2 moles of water on standing in normal conditions .Aplicaciones Científicas De Investigación
Role in Nitric Oxide Synthesis
7,8-dihydro-L-biopterin is an oxidation product of tetrahydrobiopterin (BH4), which is an essential cofactor of all nitric oxide synthase isoforms . Therefore, the determination of BH4 levels can provide important mechanistic insight into diseases .
Antioxidant Properties
The oxidation reactions of tetrahydropterins proceed via complex mechanisms to initially give 6H-7,8-dihydro derivatives, which are stabilized by prototrophy to the 7,8-dihydro isomers . This suggests that 7,8-dihydro-L-biopterin may have antioxidant properties.
Measurement in Animal Tissue Samples
7,8-dihydro-L-biopterin can be measured in animal tissue samples by high-performance liquid chromatography/electrochemical detection (HPLC/ECD) . This can provide valuable information about the state of the animal’s health and the functioning of its biological systems .
Role in Synthesis of Neurotransmitters
7,8-dihydro-L-biopterin is involved in the synthesis of tyrosine and the neurotransmitters dopamine and serotonin . This makes it crucial for the proper functioning of the nervous system.
Potential Role in Heart Disease Treatment
The exogenous administration of tetrahydrobiopterin (BH4), an essential cofactor of nitric oxide synthase (NOS), has been shown to reduce left ventricular hypertrophy, fibrosis, and cardiac dysfunction in mice with pre-established heart disease induced by pressure-overload . As 7,8-dihydro-L-biopterin is an oxidation product of BH4, it may have potential applications in the treatment of heart disease .
Inhibitor of GTP Cyclohydrolase I
7,8-dihydro-L-biopterin is a non-competitive inhibitor of GTP cyclohydrolase I, with a Ki of 14.4 μM . This enzyme is involved in the biosynthesis of tetrahydrobiopterin, so 7,8-dihydro-L-biopterin could potentially be used to regulate this process .
Mecanismo De Acción
Target of Action
7,8-Dihydrobiopterin primarily targets several enzymes. It is an inhibitor of the enzyme dihydroneopterin aldolase (DHNA) , which catalyzes the conversion of 7,8-Dihydrobiopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde . Other targets include Phenylalanine-4-hydroxylase , Pteridine reductase 1 , Nitric oxide synthase, inducible , Tyrosine 3-monooxygenase , and Pterin-4-alpha-carbinolamine dehydratase .
Mode of Action
As an inhibitor of DHNA, 7,8-Dihydrobiopterin prevents the conversion of 7,8-Dihydrobiopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde . This interaction alters the normal function of the enzyme, leading to changes in the biochemical pathways it is involved in.
Biochemical Pathways
7,8-Dihydrobiopterin is an oxidation product of tetrahydrobiopterin . Tetrahydrobiopterin is a naturally occurring cofactor of the aromatic amino acid hydroxylase and is involved in the synthesis of tyrosine and the neurotransmitters dopamine and serotonin . By inhibiting DHNA, 7,8-Dihydrobiopterin can affect these pathways and their downstream effects.
Result of Action
The inhibition of DHNA by 7,8-Dihydrobiopterin can lead to changes in the levels of 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde, affecting the synthesis of tyrosine and neurotransmitters like dopamine and serotonin . These molecular and cellular effects can have significant impacts on physiological processes, including neural signaling.
Action Environment
The action of 7,8-Dihydrobiopterin can be influenced by environmental factors. For instance, it is more stable in the presence of oxygen than tetrahydrobiopterin . It reacts with oxygen, especially in dilute solutions . Understanding these environmental influences is essential for predicting the compound’s efficacy and stability under different conditions.
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-7,8-dihydro-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMXZDUTFRTWPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










